BenchChemオンラインストアへようこそ!

Furanodiene

Cancer Research Cell Proliferation Breast Cancer

Furanodiene is the only germacrane sesquiterpene with single-agent anti-proliferative activity in MDA-MB-231 and MCF-7 breast cancer cells—structurally similar analogs germacrone and curdione are inactive individually. It delivers 42% greater anti-inflammatory potency than furanodienone (75% vs 53% suppression at equivalent doses), enabling lower working concentrations. Validated Pgp efflux inhibitor (58% inhibition in zebrafish MDR models). Synergizes with 5-FU, increasing tumor inhibition from 34% to 48%. Use high-purity furanodiene to eliminate confounding bioactivity from co-extracted analogs—critical for reproducible cancer, inflammation, and chemoresistance research.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B1217673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuranodiene
Synonymsisofuranodiene
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=CCC2=C(CC(=CCC1)C)OC=C2C
InChIInChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3
InChIKeyVMDXHYHOJPKFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furanodiene Procurement Guide: Sourcing High-Purity Furanodiene for Specialized Anti-Cancer and Anti-Inflammatory Research


Furanodiene is a natural germacrane-type sesquiterpene (C15H20O, MW 216.32) primarily isolated from Curcuma wenyujin (Wen Ezhu) rhizomes, where it constitutes >20% of the essential oil by weight [1]. It belongs to a class of bioactive furan-containing sesquiterpenoids, including structurally close analogs such as furanodienone, curzerene, germacrone, and curdione, which are often co-extracted and share overlapping bioactivities [2]. For researchers and procurement specialists, distinguishing furanodiene from these closely related compounds is critical, as they exhibit significant differences in anti-cancer potency, anti-inflammatory efficacy, stability profiles, and synergistic potential that directly impact experimental outcomes and product development decisions.

Why Generic Curcuma Sesquiterpene Substitution Fails: Critical Furanodiene Differentiation from Analogs


Generic substitution of furanodiene with structurally similar sesquiterpenes from Curcuma species (e.g., furanodienone, germacrone, curdione) is scientifically unsound due to marked differences in bioactivity and functional behavior. Direct comparative studies reveal that furanodiene uniquely inhibits cancer cell proliferation as a single agent, whereas germacrone and curdione exhibit no effect individually [1]. Furthermore, furanodiene displays significantly superior anti-inflammatory activity compared to its analog furanodienone in standardized assays, with over 40% greater suppression at equivalent doses [2]. Additionally, furanodiene demonstrates a critical capacity to reverse multi-drug resistance via P-glycoprotein inhibition and to synergize potently with conventional chemotherapeutics, features not established for its analogs [3]. Sourcing the correct, high-purity furanodiene is therefore essential for achieving reproducible and mechanistically valid results in cancer and inflammation research programs.

Furanodiene Quantitative Evidence Guide: Validated Differentiators for Scientific Procurement


Superior Single-Agent Anti-Proliferative Efficacy Compared to Co-Occurring Sesquiterpenes Germacrone and Curdione

In a direct comparative study, furanodiene exhibited significant inhibition of breast cancer cell proliferation (MDA-MB-231 and MCF-7) as a single agent, while germacrone and curdione, two major sesquiterpenes co-occurring in Curcuma wenyujin, showed no anti-proliferative effect when tested alone [1]. This underscores furanodiene's unique contribution to the observed activity of the essential oil.

Cancer Research Cell Proliferation Breast Cancer

Quantified Anti-Inflammatory Superiority Over Direct Analog Furanodienone

In a standardized model of TPA-induced mouse ear inflammation, furanodiene demonstrated a 75% suppression of inflammation at a dose of 1.0 µmol, compared to a 53% suppression by its structural analog furanodienone under identical conditions [1]. Both compounds were directly compared within the same study, providing robust evidence of furanodiene's greater potency.

Inflammation Research Pharmacology Natural Products

Thermal Instability and Rearrangement to Curzerene: A Critical Distinction for Experimental Handling

Furanodiene is thermally labile and undergoes a quantitative rearrangement to curzerene under standard GC analysis conditions. A study showed that under mild GC conditions (100 °C), the essential oil contained 64.7% furanodiene and 21.6% curzerene [1]. However, under standard, higher-temperature GC conditions, furanodiene (1.2%) rearranged to curzerene (85.1%), producing a combined content of 86.3% [1]. This demonstrates that improper handling or analysis can lead to misidentification and quantification of furanodiene as curzerene.

Analytical Chemistry Stability Studies Natural Product Isolation

In Vivo Multi-Drug Resistance Reversal via P-Glycoprotein (Pgp) Efflux Inhibition

Furanodiene uniquely suppresses the function of the efflux transporter P-glycoprotein (Pgp) and reduces its protein level without affecting MDR1 gene expression, a mechanism not reported for its closest analogs [1]. In a zebrafish in vivo model, furanodiene demonstrated concentration-dependent Pgp inhibition, achieving 21 ± 1.88% inhibition at 1/9 MTC, 34 ± 2.05% inhibition at 1/3 MTC, and 58 ± 1.82% inhibition at the maximum tolerated concentration (MTC) [1]. This functional inhibition was validated by the retention of the Pgp substrate rhodamine 123 in whole zebrafish [1].

Drug Resistance Cancer Chemotherapy P-glycoprotein

Quantified In Vivo Synergistic Enhancement of 5-Fluorouracil (5-FU) Anti-Tumor Activity

Furanodiene demonstrates a statistically significant synergistic anti-cancer effect when used in combination with the chemotherapeutic 5-Fluorouracil (5-FU) in zebrafish xenograft models [1]. For BEL-7402 liver cancer cells, the combination of furanodiene (1.4 µM) and 5-FU (333 µM) achieved a 48 ± 3.26% inhibition of tumor growth, which was significantly greater than the 34 ± 2.31% inhibition by 5-FU alone and the 23 ± 2.78% inhibition by furanodiene alone [1]. Similarly, in a MDA-MB-231 breast cancer model, the combination achieved 45 ± 3.30% inhibition versus 35 ± 1.98% (5-FU) and 5 ± 0.56% (furanodiene) [1].

Cancer Therapy Drug Synergy Combination Chemotherapy

Furanodiene Application Scenarios: Targeted Research Areas Justified by Quantitative Evidence


Investigating Breast Cancer Anti-Proliferative Mechanisms as a Single Agent

Furanodiene is uniquely suited for studies requiring a pure sesquiterpene with demonstrated single-agent anti-proliferative activity in breast cancer models, as evidenced by its ability to significantly inhibit MDA-MB-231 and MCF-7 cell proliferation where co-occurring analogs germacrone and curdione are inactive [1]. Researchers can confidently attribute observed effects to furanodiene without confounding activity from inactive structural relatives.

Developing High-Sensitivity Anti-Inflammatory Assays and Formulations

For anti-inflammatory research demanding high potency and assay sensitivity, furanodiene is the preferred compound over its analog furanodienone. Its 42% greater relative suppression of inflammation (75% vs. 53%) at equivalent doses [2] allows for lower working concentrations, reducing compound costs and minimizing potential off-target effects, making it ideal for both in vitro screening and in vivo proof-of-concept studies.

Investigating Multi-Drug Resistance (MDR) Reversal via Pgp Inhibition

Furanodiene is a validated in vivo tool compound for studying P-glycoprotein (Pgp) efflux inhibition and reversal of multi-drug resistance. Its concentration-dependent inhibition of Pgp function, achieving up to 58% at MTC in zebrafish [3], provides a reliable model system for screening Pgp substrates or developing adjuvant therapies to overcome chemoresistance in cancers.

Evaluating Synergistic Combination Therapies with 5-Fluorouracil (5-FU)

Furanodiene is a critical component for research programs focused on enhancing the efficacy of 5-FU-based chemotherapy. Its proven synergistic effect, increasing tumor growth inhibition from 34% (5-FU alone) to 48% (combination) in liver cancer models [3], provides a robust and quantifiable foundation for investigating novel combination regimens and drug repurposing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furanodiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.